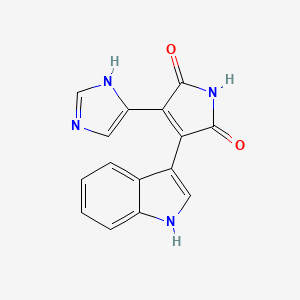
Didemnimide A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Didemnimide A is a member of indoles, a member of maleimides and a member of pyrroles. It has a role as a metabolite.
科学研究应用
Cytotoxicity
Didemnimide A has demonstrated significant cytotoxic effects against various cancer cell lines:
- Human Colon Carcinoma : In studies using the HCT-116 cell line, this compound exhibited an IC50 value of approximately 9.7 μM, indicating moderate cytotoxic activity .
- Epidermoid Carcinoma : The compound was also tested against human epidermoid carcinoma cells (KB), showing promising results with IC50 values ranging from 10.2 to 16.3 μM for related compounds .
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties:
- Inhibition of Pathogenic Bacteria : It exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 to 23 mm in disc diffusion assays at concentrations of 100 µg per disc .
- Resistance to Antibiotic Strains : Notably, this compound showed stronger activity against antibiotic-resistant strains compared to standard strains, highlighting its potential in addressing antibiotic resistance .
Ecological Significance
This compound plays a crucial role in the ecological interactions of Didemnum conchyliatum. Its primary application as a predator deterrent was established in laboratory and field assays:
- Feeding Deterrent : this compound was found to deter feeding by predatory reef fish at natural concentrations, making it one of the most potent antipredatory metabolites identified to date .
- Field Studies : Specifically, Didemnimide D (a derivative) was shown to inhibit feeding in both controlled and natural environments, emphasizing the ecological importance of these compounds in marine ecosystems .
Summary Table of Applications
常见问题
Basic Research Questions
Q. What analytical techniques are most reliable for identifying and quantifying Didemnimide A in complex biological matrices?
To ensure accurate identification, researchers should employ hyphenated techniques such as HPLC coupled with high-resolution mass spectrometry (HRMS) for separation and quantification. For structural confirmation, 2D-NMR (e.g., COSY, HSQC) is critical to resolve overlapping signals in complex samples . Validate methods using spiked matrices to calculate recovery rates and limit of detection (LOD). Always cross-reference with synthetic standards when available.
Q. How can researchers design a robust experimental protocol for assessing this compound’s cytotoxicity in vitro?
Use dose-response assays (e.g., MTT or resazurin-based assays) with triplicate technical replicates and include positive controls (e.g., doxorubicin) and vehicle controls. Optimize exposure times (e.g., 24–72 hours) based on preliminary kinetic studies. Normalize data to cell count via DNA quantification (e.g., Hoechst staining) to avoid false positives from proliferation effects .
Q. What criteria should guide the selection of model organisms for in vivo studies of this compound?
Prioritize organisms with well-characterized metabolic pathways relevant to the compound’s pharmacokinetics. For marine-derived compounds like this compound, ascidians (tunicates) or zebrafish models are physiologically appropriate due to evolutionary proximity to the source organism. Include sham-treated controls and monitor biomarkers (e.g., liver enzymes) to assess toxicity .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?
Conduct target deconvirmation studies using CRISPR-Cas9 screening or thermal proteome profiling (TPP) to identify binding partners. Validate findings with orthogonal methods (e.g., surface plasmon resonance for affinity measurements). Perform meta-analyses of published data to identify confounding variables (e.g., solvent choice, cell line heterogeneity) and stratify results by experimental conditions .
Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?
Adopt a divergent synthesis approach starting from a common intermediate. Use computational tools (e.g., DFT calculations) to predict reactive sites for functionalization. Characterize analogs via X-ray crystallography to confirm stereochemistry, which is critical for bioactivity. Screen analogs against a panel of cell lines to identify outliers in potency .
Q. How should researchers address reproducibility challenges in this compound’s bioactivity assays?
Implement standardized reporting frameworks (e.g., MIAME for genomics or ARRIVE for in vivo studies). Share raw data and protocols via repositories like Zenodo. For cell-based assays, use authenticated cell lines and report passage numbers. Perform inter-laboratory validation to isolate protocol-specific variability .
Q. Methodological Considerations
Data Contradiction Analysis Framework
| Step | Action | Tools/References |
|---|---|---|
| Identify inconsistencies | Compare datasets across studies | Systematic reviews |
| Isolate variables | Stratify by experimental conditions | Meta-regression |
| Validate hypotheses | Orthogonal assays (e.g., SPR vs. ITC) | Thermal shift assays |
Experimental Design Checklist
属性
分子式 |
C15H10N4O2 |
|---|---|
分子量 |
278.26 g/mol |
IUPAC 名称 |
3-(1H-imidazol-5-yl)-4-(1H-indol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H10N4O2/c20-14-12(9-5-17-10-4-2-1-3-8(9)10)13(15(21)19-14)11-6-16-7-18-11/h1-7,17H,(H,16,18)(H,19,20,21) |
InChI 键 |
HYVUONWSNKUQCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN=CN4 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN=CN4 |
同义词 |
didemnimide A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















